Pbt434 mesylate
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Overview
Description
Pbt434 mesylate, also known as ATH434 mesylate, is a novel small molecule inhibitor of alpha-synuclein aggregation. It is a potent, orally active compound that can cross the blood-brain barrier. This compound is primarily being developed for the treatment of Parkinson’s disease and multiple system atrophy due to its ability to modulate transcellular iron trafficking and inhibit iron-mediated redox activity .
Preparation Methods
The synthesis of Pbt434 mesylate involves several steps, including the formation of the quinazolinone core structure and subsequent functionalization to introduce the metal-binding motif. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods likely involve optimization of these synthetic routes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Pbt434 mesylate undergoes several types of chemical reactions, including:
Oxidation: This compound can inhibit iron-mediated redox activity, which is crucial for its therapeutic effects.
Aggregation Inhibition: This compound inhibits the aggregation of alpha-synuclein, a protein associated with neurodegenerative diseases.
Common reagents and conditions used in these reactions include iron salts, oxidative agents, and conditions that promote protein aggregation. The major products formed from these reactions are the iron-Pbt434 complex and reduced levels of aggregated alpha-synuclein .
Scientific Research Applications
Pbt434 mesylate has several scientific research applications:
Chemistry: It is used as a model compound to study metal chelation and redox reactions.
Biology: this compound is used to investigate the role of iron in cellular processes and its impact on protein aggregation.
Medicine: The primary application of this compound is in the treatment of neurodegenerative diseases like Parkinson’s disease and multiple system atrophy. .
Industry: This compound is being developed as a therapeutic agent, with ongoing clinical trials to evaluate its safety and efficacy
Mechanism of Action
Pbt434 mesylate exerts its effects by redistributing labile iron across cellular membranes, thereby inhibiting intracellular protein aggregation and oxidative stress. It has a higher affinity for iron than alpha-synuclein but lower than iron trafficking proteins like ferritin and transferrin. This allows this compound to chelate interstitial iron and inhibit its re-uptake by endothelial cells of the blood-brain barrier, as well as inhibit its uptake by other cells of the neurovascular unit .
Comparison with Similar Compounds
Pbt434 mesylate is unique compared to other iron chelators like deferiprone and deferoxamine, which have higher iron affinity and can perturb essential iron metabolism. This compound targets a pool of pathological iron that is not held in high-affinity complexes, making it less likely to disrupt normal iron homeostasis .
Similar compounds include:
Deferiprone: A high-affinity iron chelator used in the treatment of iron overload conditions.
Deferoxamine: Another high-affinity iron chelator used for similar purposes.
Quinazolinone derivatives: Compounds with similar core structures but different functional groups and metal-binding motifs
This compound’s moderate affinity for iron and ability to inhibit alpha-synuclein aggregation make it a promising candidate for disease-modifying therapies in neurodegenerative diseases .
Properties
Molecular Formula |
C13H17Cl2N3O5S |
---|---|
Molecular Weight |
398.3 g/mol |
IUPAC Name |
5,7-dichloro-2-(ethylaminomethyl)-8-hydroxy-3-methylquinazolin-4-one;methanesulfonic acid |
InChI |
InChI=1S/C12H13Cl2N3O2.CH4O3S/c1-3-15-5-8-16-10-9(12(19)17(8)2)6(13)4-7(14)11(10)18;1-5(2,3)4/h4,15,18H,3,5H2,1-2H3;1H3,(H,2,3,4) |
InChI Key |
UBTJWJNTOFSHON-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=NC2=C(C(=CC(=C2O)Cl)Cl)C(=O)N1C.CS(=O)(=O)O |
Origin of Product |
United States |
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